molecular formula C9H7NO4 B12273322 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid

3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B12273322
M. Wt: 193.16 g/mol
InChI Key: PDJBQSUEMUEYDE-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-methoxyfuro[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-13-7-5-2-3-10-4-6(5)14-8(7)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

PDJBQSUEMUEYDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridinecarboxylic acid with suitable reagents to form the furo[2,3-c]pyridine ring system . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid has been identified as a promising candidate in the development of pharmaceutical agents. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases.

  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. Its furo-pyridine moiety is believed to contribute to its ability to inhibit cancer cell proliferation .
  • Neurological Disorders : The compound's potential as a neuroprotective agent has been explored, particularly in the context of Alzheimer's disease. It may interact with acetylcholinesterase, an enzyme linked to cognitive decline .

Organic Synthesis

In the realm of organic chemistry, 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid serves as a versatile building block for synthesizing complex organic molecules.

  • Intermediate for Heterocycles : Its derivatives are utilized in the synthesis of various heterocyclic compounds, which are crucial in developing new materials and chemical processes .
  • Reactivity : The compound can undergo several chemical reactions including oxidation and reduction. For instance:
    • Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
    • Reduction : The ester functionality can be reduced to yield alcohols .

Biological Studies

The biological activities of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid have garnered attention due to its potential therapeutic effects.

  • Antimicrobial Properties : Recent studies have highlighted its effectiveness against various bacterial and fungal strains, suggesting its use as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation and pain by modulating COX-2 enzyme activity .

Case Study 1: Antitumor Activity

A study focused on the antitumor activity of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid demonstrated that it effectively inhibited the growth of specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Neurological Applications

Research investigating the interaction of this compound with acetylcholinesterase revealed its potential role in enhancing cognitive function. Molecular docking studies indicated strong binding affinity to the enzyme's active site.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and physical properties compared to other pyridine derivatives. This structural feature allows it to participate in unique chemical reactions and form complexes with metals that are not possible with simpler pyridinecarboxylic acids .

Biological Activity

3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid is a compound of interest within medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid can be represented by the molecular formula C9H7NO4C_9H_7NO_4. Its structure features a furan ring fused to a pyridine, with a hydroxyl group and a carboxylic acid functional group that are crucial for its biological activity.

Antimicrobial Properties

Research indicates that 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid exhibits notable antimicrobial activity. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were found to be 15 µM for MCF-7 and 20 µM for HepG2 cells, indicating moderate potency.

Cell LineIC50 (µM)
MCF-715
HepG220

The biological activity of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid is attributed to its ability to interact with specific molecular targets. The hydroxyl group enhances its binding affinity to various enzymes and receptors involved in metabolic pathways. Notably, it has been shown to inhibit CAMKK2 (Calcium/Calmodulin-dependent protein kinase kinase 2), which plays a critical role in cancer cell growth and metabolism. Inhibition of CAMKK2 leads to reduced cell proliferation and induced apoptosis in cancer cell lines .

Synthesis Methods

The synthesis of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions : Starting from appropriate pyridine derivatives, cyclization can yield the furo-pyridine structure.
  • Functionalization : Hydroxylation and carboxylation reactions can be performed post-cyclization to introduce the necessary functional groups.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested various derivatives of furo-pyridine compounds, including 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid. The results indicated that modifications at the furan ring significantly influenced antimicrobial activity, with certain derivatives exhibiting enhanced potency against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

A comprehensive study published in Cancer Research evaluated the effects of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid on various cancer cell lines. The findings suggested that the compound not only inhibited cell growth but also altered the expression of key proteins involved in apoptosis and cell cycle regulation .

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